molecular formula C16H11BrN4O2 B2564542 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 882223-62-3

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2564542
CAS No.: 882223-62-3
M. Wt: 371.194
InChI Key: ATTZVZMYZRNEFY-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid features a pyrazole core substituted at position 3 with a 4-bromophenyl group and at position 4 with a 2,2-dicyanoethenyl moiety. A propanoic acid chain is attached to the nitrogen at position 1 of the pyrazole.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZVZMYZRNEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent steps include the introduction of the bromophenyl and dicyanoethenyl groups through various substitution reactions. The final step involves the addition of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid

  • Molecular Formula : C₁₂H₁₁BrN₂O₂
  • Key Differences: The 4-bromophenyl group is at position 1 of the pyrazole, and the propanoic acid is at position 4.

3-[3-(3-Chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid (CAS 882223-66-7)

  • Molecular Formula : C₁₆H₁₁ClN₄O₂
  • Key Differences: The bromine atom is replaced with chlorine (3-chlorophenyl).

3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9)

  • Molecular Formula : C₈H₇BrF₃N₂O₂
  • Key Differences: Additional trifluoromethyl and methyl groups at positions 3 and 4 introduce strong electron-withdrawing and steric effects. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the dicyanoethenyl group in the target compound .

Functional Group Variations

(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

  • Molecular Formula : C₂₃H₁₅BrCl₂N₂O
  • Key Differences: A ketone (prop-2-en-1-one) replaces the propanoic acid.

2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid (CAS 1006320-09-7)

  • Molecular Formula : C₁₂H₁₆ClN₅O₂S
  • Key Differences: Incorporation of a triazole ring and sulfur atom increases molecular complexity. The thioether linkage may enhance oxidative stability but could reduce bioavailability compared to the target compound’s simpler pyrazole-propanoic acid framework .

COX-2 Inhibition Potential

Docking studies () highlight that bromophenyl pyrazole derivatives interact with COX-2 residues such as His90, Arg120, and Tyr355. The target compound’s propanoic acid group may form ionic bonds with Arg120, while the dicyanoethenyl group could engage in π-π stacking with aromatic residues (e.g., Phe381). In contrast, analogs lacking the carboxylic acid (e.g., ketone derivatives) show weaker binding due to reduced polar interactions .

Solubility and Bioavailability

  • The propanoic acid group enhances water solubility compared to methyl or trifluoromethyl substituents (e.g., CAS 1001518-85-9).
  • The dicyanoethenyl group’s electron-withdrawing nature increases the acidity of the carboxylic acid (pKa ~3–4), favoring ionization at physiological pH and improving membrane permeability .

Biological Activity

3-[3-(4-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure, which can be represented as follows:

C16H14BrN3O2\text{C}_{16}\text{H}_{14}\text{Br}\text{N}_3\text{O}_2

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been proposed based on related compounds:

  • Inhibition of Glycolytic Pathways : Similar pyrazole derivatives have been shown to inhibit glycolytic enzymes, which are crucial for cancer cell metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Oxidative Stress Modulation : Compounds targeting oxidative stress sensors like DJ1 have demonstrated protective effects against cytotoxicity, suggesting a potential role in mitigating oxidative damage in cells .

Anticancer Activity

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound exhibits significant antiproliferative effects. For example, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity at micromolar concentrations.
Cell LineIC50 (µM)
MCF-75.0
A5497.5

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200500

Study on Telomere Regulation

A notable study highlighted the role of similar pyrazole compounds in telomere length regulation. The compound was found to modulate interactions between telomeric proteins and DNA, potentially influencing cellular aging and cancer progression .

Structure-Activity Relationship Analysis

A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of pyrazole derivatives. These studies suggest that modifications to the bromophenyl group can enhance the anticancer efficacy while reducing toxicity.

Q & A

Q. Table 1: Example Reaction Conditions and Yields

StepReagentsSolventTemp. (°C)Yield (%)
14-Bromophenyl hydrazine, ethyl acetoacetateEthanol7065–75
2Malononitrile, K₂CO₃DMF10050–60
3NaOH (hydrolysis)H₂O/EtOH2585–90

Advanced: How can computational modeling and X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, 100 K) provides precise bond lengths and angles to confirm the enol-keto tautomerism of the pyrazole ring and the geometry of the dicyanoethylene group. For example, a C=C bond length of ~1.34 Å confirms the enol form .
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compare experimental and theoretical dipole moments, validating conformational stability .

Q. Example Data from :

  • Crystal System : Triclinic, space group P1 (a = 7.3643 Å, b = 10.6795 Å, c = 13.1038 Å).
  • Torsion Angles : The dihedral angle between the pyrazole and bromophenyl rings is 12.5°, indicating minimal steric hindrance.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 7.5–8.5 ppm for aromatic H) and the propanoic acid moiety (δ 2.5–3.5 ppm for CH₂). The dicyanoethylene group shows a singlet at ~δ 4.2 ppm .
  • IR Spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O of propanoic acid) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) provides exact mass verification (e.g., calculated for C₁₉H₁₃BrN₄O₂: 432.02 g/mol) .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO ≤1% v/v) .

Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies. For example, if anti-inflammatory activity (IC₅₀ = 10 µM) conflicts with weak antimicrobial data (MIC > 100 µg/mL), consider target specificity .

Structural Analogues : Compare with derivatives lacking the dicyanoethylene group to isolate pharmacophore contributions .

Basic: What are the recommended protocols for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light/Temperature Sensitivity : Store samples at -20°C in amber vials; assess decomposition by TLC after 1 week .

Q. Table 2: Stability Profile

ConditionDegradation (%)Half-life (h)
PBS, pH 7.4, 37°C<5>48
pH 2.0, 37°C20–3012

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for drug development?

Methodological Answer:

  • Modify Substituents : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to kinase targets .
  • Pro-drug Strategies : Esterify the propanoic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Pharmacokinetic Profiling : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

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